
N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
- Example: A fluorobenzene derivative can react with an amine to form the fluorophenyl carbamoyl intermediate.
Coupling with Xanthene:
- The final step involves coupling the benzofuran and fluorophenyl carbamoyl intermediates with a xanthene derivative.
- Example: This can be achieved through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation can yield quinone derivatives.
- Reduction can produce amine derivatives.
- Substitution can result in various functionalized derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of multiple aromatic systems.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry:
- Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been found to exhibit various biological activities . They have been studied for their potential applications in drug design and discovery .
Mode of Action
Benzofuran derivatives have been noted for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions with their targets can vary depending on the exact structure of the compound .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have shown strong biological activities, suggesting they could have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzofuran Ring:
- Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions.
- Example: A phenol derivative can undergo a cyclization reaction with an aldehyde in the presence of an acid catalyst to form the benzofuran ring.
Comparison with Similar Compounds
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-((4-methylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide: Contains a methyl group instead of fluorine.
Comparison:
- The presence of the fluorine atom in N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide enhances its lipophilicity and metabolic stability compared to its chlorine and methyl analogs.
- The fluorinated compound may exhibit higher biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19FN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVMJUREAOIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
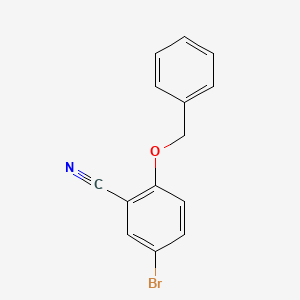
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)
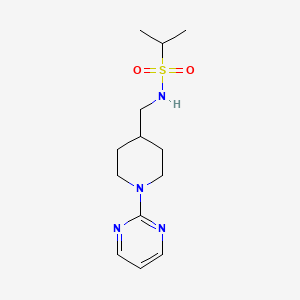
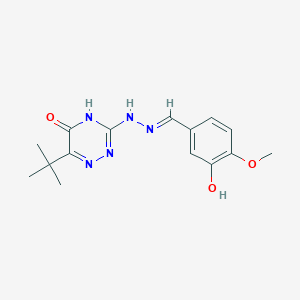
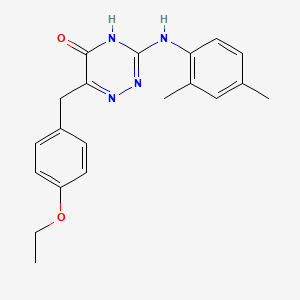
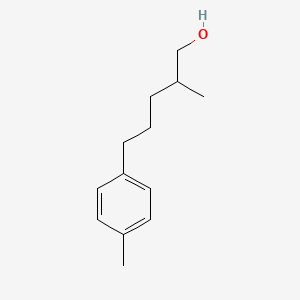
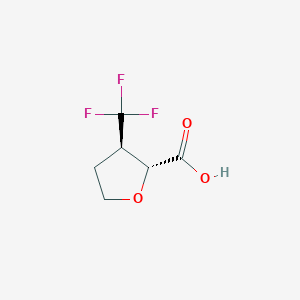
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
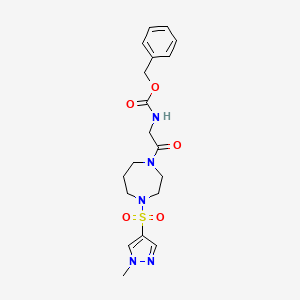
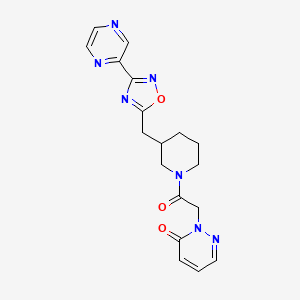
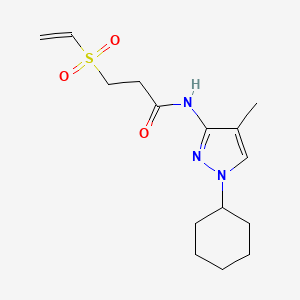
![methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2977158.png)
